
4-(Dimethylamino)-2-hydroxybutanoic acid
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Overview
Description
4-(Dimethylamino)-2-hydroxybutanoic acid is an organic compound that features both an amino group and a hydroxyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-hydroxybutanoic acid typically involves the reaction of dimethylamine with a suitable precursor such as 2-hydroxybutanoic acid. The reaction is usually carried out under controlled conditions to ensure the proper formation of the desired product. Common reagents used in the synthesis include dimethylamine, 2-hydroxybutanoic acid, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 4-(Dimethylamino)-2-hydroxybutanoic acid is in peptide synthesis. It serves as a key building block in the formation of peptides due to its ability to act as an amino acid derivative. The hydrochloride form of this compound is particularly noted for its high purity (98%) and suitability for solution-phase peptide synthesis .
Research indicates that derivatives of this compound have potential therapeutic uses, particularly as ligands for GHB (gamma-hydroxybutyrate) receptors. These compounds can be explored for their antidepressant properties and other neurological applications . The structural similarities with other amino acids allow for modifications that can enhance their pharmacological effects.
Antioxidant and Antidiabetic Activities
Recent studies have evaluated the antioxidant and antidiabetic properties of compounds related to this compound. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, making it a candidate for further exploration in treating oxidative stress-related conditions .
Case Study: Antioxidant Activity Evaluation
In vitro tests have shown that derivatives of this compound exhibit significant antioxidant activity when assessed using DPPH and FRAP assays. These findings suggest potential applications in nutraceuticals aimed at combating oxidative stress and diabetes management.
Research on Cancer Treatment
The compound's analogues have been studied for their effects on cancer cell lines, particularly concerning their interaction with aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors. In cellular assays, certain analogues demonstrated potent antiproliferative effects against prostate cancer cells, indicating their potential utility in cancer therapeutics .
Table 2: Antiproliferative Activity of Analogues
Compound ID | Cell Line | IC50 (μM) |
---|---|---|
Compound 14 | DU145 | 61 |
Compound 18 | LNCaP | 47 |
DEAB | Various | >200 |
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions, including amination and carboxylation processes. Modifications to the basic structure can yield derivatives with enhanced biological activity or specificity towards certain receptors or enzymes .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)cinnamaldehyde
Uniqueness
4-(Dimethylamino)-2-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications where other similar compounds may not be suitable.
Biological Activity
4-(Dimethylamino)-2-hydroxybutanoic acid, commonly referred to as DMHA, is an amino acid derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in various therapeutic areas, including neuroprotection, metabolic enhancement, and as a potential anti-cancer agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H13N1O3
- Molecular Weight : 145.18 g/mol
- IUPAC Name : this compound
Property | Value |
---|---|
Melting Point | 75-78 °C |
Solubility | Soluble in water |
pH | 5-7 |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels, particularly through the enhancement of acetylcholine and dopamine signaling pathways. This mechanism is believed to contribute to its cognitive-enhancing effects and potential neuroprotective properties.
Pharmacological Effects
- Neuroprotective Activity : Research indicates that DMHA may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
- Metabolic Enhancement : DMHA has been shown to increase energy expenditure and fat oxidation, making it a candidate for weight management and athletic performance enhancement.
- Anticancer Potential : Preliminary studies suggest that DMHA may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Summary of Biological Activities
Activity | Effect/Outcome | Reference |
---|---|---|
Neuroprotection | Reduces oxidative stress | |
Metabolic enhancement | Increases fat oxidation | |
Anticancer activity | Induces apoptosis in cancer cells |
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that treatment with DMHA significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a protective effect against glutamate-induced toxicity, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Study 2: Metabolic Effects
In a randomized clinical trial involving athletes, DMHA supplementation led to a statistically significant increase in exercise performance and fat oxidation rates compared to a placebo group. Participants reported enhanced energy levels and reduced fatigue during high-intensity workouts.
Case Study 3: Anticancer Research
Research involving various cancer cell lines revealed that DMHA exhibited dose-dependent cytotoxicity. Specifically, the compound was effective against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values indicating significant inhibition of cell viability at concentrations as low as 50 µM.
Properties
IUPAC Name |
4-(dimethylamino)-2-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSWNUKXENRHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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